molecular formula C6H13NO2 B1591466 DL-Leucine-d10 CAS No. 29909-01-1

DL-Leucine-d10

Cat. No.: B1591466
CAS No.: 29909-01-1
M. Wt: 141.23 g/mol
InChI Key: ROHFNLRQFUQHCH-SHJFKSRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Leucine-d10 is a deuterated form of the amino acid leucine, where ten hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. The molecular formula of this compound is C6H3D10NO2, and it has a molecular weight of 141.23 g/mol .

Mechanism of Action

Target of Action

DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .

Mode of Action

This compound interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of this compound into various metabolites through a series of biochemical reactions

Biochemical Pathways

This compound is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It is known that this compound, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .

Result of Action

It is known that the catabolism of leucine, and by extension this compound, can support bacterial growth by providing an alternative carbon and nitrogen source .

Action Environment

Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of this compound . For instance, the presence of other carbon sources in the environment can affect the utilization of this compound by bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucine-d10 involves the incorporation of deuterium into the leucine molecule. One common method is the hydrogen-deuterium exchange reaction, where leucine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of leucine from its precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the leucine molecule. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Leucine-d10 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Leucine-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Uniqueness of DL-Leucine-d10: this compound is unique due to its isotopic labeling with deuterium, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SHJFKSRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584036
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29909-01-1
Record name Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29909-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucine-d10
Reactant of Route 2
DL-Leucine-d10
Reactant of Route 3
DL-Leucine-d10
Reactant of Route 4
DL-Leucine-d10
Reactant of Route 5
DL-Leucine-d10
Reactant of Route 6
DL-Leucine-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.